molecular formula C15H20N2O3 B11641847 N-(3,4-dimethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide

N-(3,4-dimethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide

Cat. No.: B11641847
M. Wt: 276.33 g/mol
InChI Key: YHNZOFJSWGMHLE-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide is an organic compound that belongs to the class of amides This compound features a phenyl group substituted with two methyl groups at the 3 and 4 positions, an ethanediamide backbone, and a tetrahydrofuran ring attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between 3,4-dimethylphenylamine and an appropriate acyl chloride or anhydride to form the intermediate amide.

    Introduction of the Tetrahydrofuran Group: The intermediate amide is then reacted with tetrahydrofuran-2-ylmethylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The phenyl and tetrahydrofuran groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide can be compared with other amides and compounds containing phenyl and tetrahydrofuran groups.
  • Examples include N-(3,4-dimethylphenyl)-N’-(tetrahydrofuran-2-ylmethyl)propanediamide and N-(3,4-dimethylphenyl)-N’-(tetrahydrofuran-2-ylmethyl)butanediamide.

Uniqueness

The uniqueness of N-(3,4-dimethylphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide lies in its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

N'-(3,4-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide

InChI

InChI=1S/C15H20N2O3/c1-10-5-6-12(8-11(10)2)17-15(19)14(18)16-9-13-4-3-7-20-13/h5-6,8,13H,3-4,7,9H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

YHNZOFJSWGMHLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCCO2)C

solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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